1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine
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Overview
Description
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methoxypyrimidine and a trifluoromethylpyridine moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methoxypyrimidine: The methoxypyrimidine group is introduced via a nucleophilic substitution reaction, often using a methoxypyrimidine halide and a suitable base.
Introduction of Trifluoromethylpyridine: The trifluoromethylpyridine moiety is attached through a coupling reaction, such as a Suzuki or Stille coupling, using a trifluoromethylpyridine boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, bases, and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxypyrimidin-2-YL)-N-([6-chloropyridin-3-YL]methyl)piperidin-4-amine
- 1-(4-Methoxypyrimidin-2-YL)-N-([6-methylpyridin-3-YL]methyl)piperidin-4-amine
- 1-(4-Methoxypyrimidin-2-YL)-N-([6-fluoropyridin-3-YL]methyl)piperidin-4-amine
Uniqueness
1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets, potentially leading to improved efficacy and selectivity in its applications.
Properties
Molecular Formula |
C17H20F3N5O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-(4-methoxypyrimidin-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H20F3N5O/c1-26-15-4-7-21-16(24-15)25-8-5-13(6-9-25)22-10-12-2-3-14(23-11-12)17(18,19)20/h2-4,7,11,13,22H,5-6,8-10H2,1H3 |
InChI Key |
PEZLCOUZVUQHPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)NCC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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